molecular formula C3H4N4O2 B11764690 4-nitro-1H-imidazol-5-amine CAS No. 82039-90-5

4-nitro-1H-imidazol-5-amine

Cat. No.: B11764690
CAS No.: 82039-90-5
M. Wt: 128.09 g/mol
InChI Key: DPBQZIHMIPYKHX-UHFFFAOYSA-N
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Description

4-nitro-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and an amino group at the 5-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-amino-1H-imidazol-5-amine, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

4-nitro-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-imidazol-5-amine: Similar structure with a methyl group at the 1-position.

    4,5-diphenyl-1H-imidazole: Contains phenyl groups at the 4 and 5 positions.

    4-nitroimidazole: Lacks the amino group at the 5-position.

Uniqueness

4-nitro-1H-imidazol-5-amine is unique due to the presence of both a nitro group and an amino group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

82039-90-5

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-nitro-1H-imidazol-4-amine

InChI

InChI=1S/C3H4N4O2/c4-2-3(7(8)9)6-1-5-2/h1H,4H2,(H,5,6)

InChI Key

DPBQZIHMIPYKHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])N

Origin of Product

United States

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